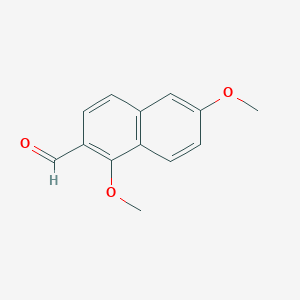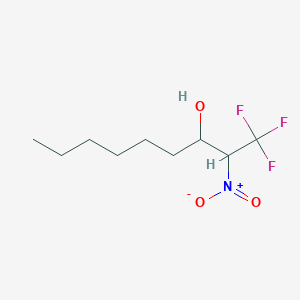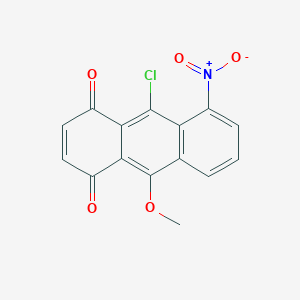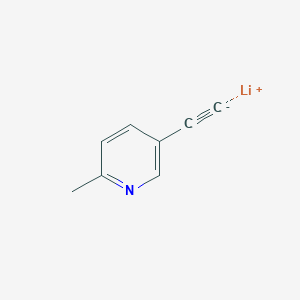
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound It is characterized by the presence of a pyridinium ion, an anilino group, and a diethylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the anilino group: This could involve the reaction of aniline with an appropriate acylating agent.
Introduction of the pyridinium ion: This step might involve the quaternization of a pyridine derivative.
Formation of the diethylcarbamoyl group: This could be achieved by reacting the intermediate with diethylcarbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Anilino-2-oxoethyl)-3-(methylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Anilino-2-oxoethyl)-3-(ethylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
| 111443-96-0 | |
Molekularformel |
C18H22ClN3O2 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
1-(2-anilino-2-oxoethyl)-N,N-diethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-3-21(4-2)18(23)15-9-8-12-20(13-15)14-17(22)19-16-10-6-5-7-11-16;/h5-13H,3-4,14H2,1-2H3;1H |
InChI-Schlüssel |
WDLQTZKGXFCROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)







![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
